

An In-depth Technical Guide to the Identification and Characterization of Tralkoxydim Metabolites

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Compound of Interest

Compound Name: *Tralkoxydim*

Cat. No.: *B8805380*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tralkoxydim is a selective, post-emergence cyclohexanedione herbicide used to control grass weeds in cereal crops.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in susceptible grass species.[1] Understanding the metabolic fate of **tralkoxydim** in various environmental and biological systems is crucial for assessing its environmental impact, ensuring food safety, and managing herbicide resistance. This technical guide provides a comprehensive overview of the current knowledge on the identification and characterization of **tralkoxydim** metabolites, with a focus on data presentation, experimental protocols, and metabolic pathways.

Metabolite Identification

Tralkoxydim undergoes transformation in mammals, soil, and through photodegradation, leading to a range of metabolites. The primary identified metabolites are summarized below.

Mammalian Metabolism

Studies in rats and hamsters have shown that **tralkoxydim** is readily absorbed and excreted. The major metabolites identified in urine include:

- **Tralkoxydim Acid:** A significant metabolite found in both rats and hamsters.[1][2]

- **Tralkoxydim** Acid Oxazole: Another major metabolite observed in both species.[1][2]
- **Tralkoxydim** Alcohol: Identified as an additional metabolite in the urine of rats.[1][2]
- **Tralkoxydim** Diol: Also found as an additional metabolite in rat urine.[1][2]

No unchanged **tralkoxydim** was detected in the urine of hamsters.[1][2]

Soil Degradation

In soil, **tralkoxydim** degrades to form several metabolites, with the most significant being:

- 3-(2,4,6-trimethylphenyl)pentanedioic acid (R173642): A major soil metabolite.
- R223068: Another significant soil metabolite.

Photodegradation

The photodegradation of **tralkoxydim** in water has been studied, revealing the formation of the following degradation products:

- **Tralkoxydim** Photoisomer: Formed through the isomerization of the parent molecule.[3]
- **Tralkoxydim** Imine: A major degradation product resulting from the photolysis of the N-O bond of the oxime.[3]
- **Tralkoxydim** Oxazole: Formed via cyclization.[3]

Data Presentation

Quantitative Data on Tralkoxydim Degradation

The persistence of **tralkoxydim** is influenced by environmental conditions such as pH and the presence of organic matter. The half-life of **tralkoxydim** varies significantly across different matrices.

| Matrix/Condition | Half-life ($t_{1/2}$) | Reference |
|---------------------------------------|-------------------------|-----------------------|
| Water (pH 5) | 6.3 days | PubChem CID 135492483 |
| Water (pH 7) | 114 days | PubChem CID 135492483 |
| Water (pH 9) | 1594 days | PubChem CID 135492483 |
| Ultrapure Water (Photodegradation) | 1.1 hours | [3] |
| River Water (Photodegradation) | 5.1 hours | [3] |
| Soil (Field Dissipation) | <1 to 35 days | PubChem CID 135492483 |

Note: Quantitative data on the formation and concentration of individual metabolites over time is limited in the reviewed literature.

Experimental Protocols

Residue Analysis of Tralkoxydim in Soil, Wheat Grain, and Straw by HPLC

This method describes the determination of **tralkoxydim** residues in various agricultural samples.

1. Sample Preparation and Extraction:

- Extract residues from soil, wheat grain, and straw samples using acetonitrile and methylene chloride.[4]

2. Analytical Method:

- Analyze the extracts by reversed-phase High-Performance Liquid Chromatography (HPLC). [4]

3. Method Performance:

- Lowest Detection Limit: 5 ng[4]

- Recovery: 71-80% from soil, wheat grain, and straw.[4]

Determination of Tralkoxydim Soil Metabolites (R173642 and R223068) by HPLC-MS/MS

This method provides a detailed procedure for the quantification of two major soil metabolites of **tralkoxydim**.

1. Sample Preparation and Extraction:

- Extract soil samples with sodium hydroxide.
- Perform a liquid-liquid partition clean-up.

2. Analytical Method:

- Quantify the metabolites using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

3. HPLC-MS/MS Parameters:

- Instrumentation: High-performance liquid chromatograph with a triple quadrupole mass spectrometer.
- Linearity: The detector response was linear in the range of 0 to 0.50 µg/cm³ for both R173642 and R223068.

4. Method Performance:

- Limit of Determination: 0.01 mg/kg in soil for both R173642 and R223068.
- Fortification Levels: 0.01 – 0.50 mg/kg.

Analysis of Tralkoxydim Photodegradation Products by HPLC-TOF-MS/MS

This protocol outlines the identification of **tralkoxydim** degradation products in aqueous media.

1. Sample Preparation:

- Aqueous solutions of **tralkoxydim** are exposed to simulated sunlight.

2. Analytical Method:

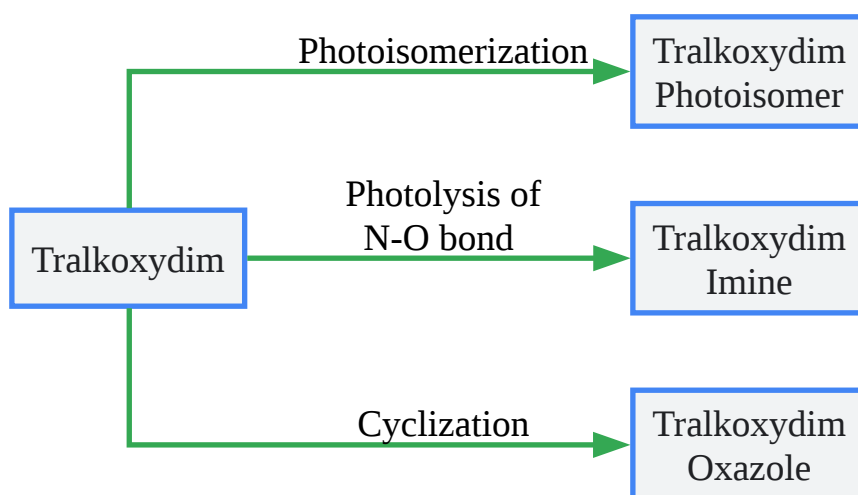
- Identify the degradation products using High-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry (HPLC-TOF-MS/MS).^[3]

Metabolic and Degradation Pathways

The transformation of **tralkoxydim** into its various metabolites follows distinct pathways depending on the biological or environmental system.

Photodegradation Pathway of Tralkoxydim

The photodegradation of **tralkoxydim** in aquatic environments proceeds through several key reactions.

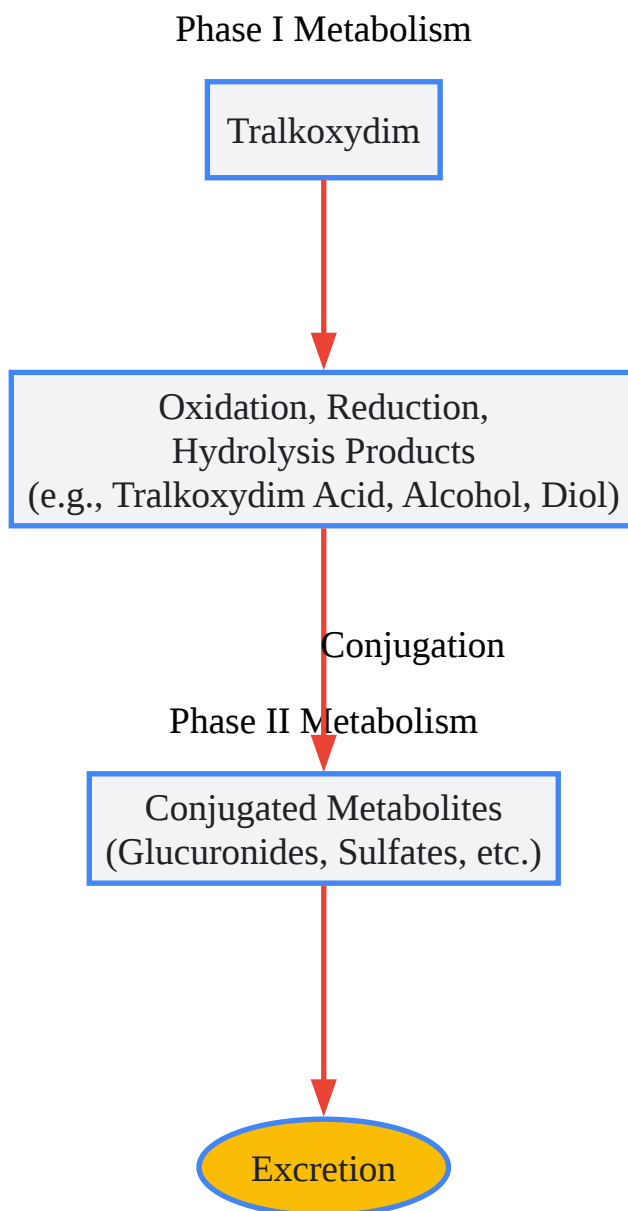


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Caption: Proposed photodegradation pathway of **tralkoxydim** in water.

General Mammalian Metabolism Workflow

The metabolism of xenobiotics like **tralkoxydim** in mammals typically follows a two-phase process.



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Caption: General workflow of xenobiotic metabolism in mammals.

Conclusion and Future Directions

This guide has summarized the current understanding of **tralkoxydim** metabolite identification and characterization. Key metabolites in mammalian systems, soil, and from photodegradation have been identified. While analytical methods for their detection exist, there is a need for more

comprehensive, validated protocols for a wider range of matrices, particularly for plant tissues and biological fluids.

Furthermore, quantitative data on the formation and degradation kinetics of individual metabolites are scarce. Future research should focus on generating this data to better assess the environmental fate and potential exposure risks associated with **tralkoxydim** use.

Elucidating the detailed enzymatic pathways involved in mammalian and plant metabolism will also be critical for a complete understanding of its biotransformation. The availability of analytical standards for **tralkoxydim** and some of its metabolites will facilitate these future research endeavors.

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